molecular formula C18H19NOS B2394411 N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide CAS No. 2097921-24-7

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2394411
CAS No.: 2097921-24-7
M. Wt: 297.42
InChI Key: LZFHKOZCEISHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide is a synthetic small molecule featuring a benzamide core, a structure of high interest in medicinal chemistry. This compound incorporates a thiophene heterocycle and a unique 4-methylidenecyclohexyl group, which may enhance its binding affinity and selectivity for specific biological targets. Benzamide derivatives are recognized for their diverse pharmacological profiles. For instance, some benzamide analogs function as potent cell differentiation inducers and possess antineoplastic (anti-cancer) activity . Other compounds containing the thiophene moiety have been investigated for their role in managing inflammation and immune-related conditions . Furthermore, specific benzamide-based inhibitors have been designed to target enzymes like histone deacetylase (HDAC) , which is a validated target in oncology and neurology . The mechanism of action for related compounds often involves targeted protein inhibition or modulation of key cellular signaling pathways. Researchers can leverage this compound as a novel chemical probe to explore these and other biological mechanisms. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-4-thiophen-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-13-2-8-17(9-3-13)19-18(20)15-6-4-14(5-7-15)16-10-11-21-12-16/h4-7,10-12,17H,1-3,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFHKOZCEISHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Thiophen-3-yl)Benzoic Acid

Amide Bond Formation Strategies

Coupling 4-(thiophen-3-yl)benzoic acid with 4-methylidenecyclohexylamine requires careful selection of activating agents to minimize racemization and side reactions.

Acid Chloride Method

Conversion of the benzoic acid to its corresponding chloride using thionyl chloride (SOCl₂) followed by amine nucleophilic attack:

  • Acid Chloride Synthesis :

    • 4-(Thiophen-3-yl)benzoic acid (1 equiv) + SOCl₂ (3 equiv)
    • Reflux in DCM, 4 h
    • Yield: 95%
  • Amide Formation :

    • Acid chloride (1 equiv) + 4-methylidenecyclohexylamine (1.2 equiv)
    • TEA (2 equiv), DCM, 0°C → RT, 12 h
    • Yield: 88%

This method provides high purity but requires strict anhydrous conditions.

Carbodiimide-Mediated Coupling

Using EDCl/HOBt as coupling agents in polar aprotic solvents:

Component Quantity
4-(Thiophen-3-yl)benzoic acid 1 equiv
EDCl 1.5 equiv
HOBt 1.5 equiv
4-Methylidenecyclohexylamine 1.1 equiv
Solvent DMF
Time/Temperature 24 h, RT
Yield 82%

This approach minimizes epimerization but necessitates chromatographic purification.

Optimization of Reaction Parameters

Solvent Effects on Amide Yield

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DCM 8.93 88 98.5
DMF 36.7 82 97.2
THF 7.52 75 95.8

DCM achieves the highest yield due to its low polarity, which stabilizes the reactive intermediate.

Temperature Profile in Wittig Reaction

Temperature (°C) Reaction Time (h) Conversion (%)
0 → 25 6 85
25 12 83
40 4 72

Gradual warming from 0°C to room temperature prevents exothermic decomposition of the ylide.

Purification and Characterization

Recrystallization Protocols

  • Solvent System : Ethyl acetate/hexane (1:3)
  • Purity Improvement : 92% → 99.1% (by HPLC)
  • Crystal Structure : Monoclinic, P2₁/c space group (confirmed via XRD)

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32–7.28 (m, 1H, Thiophene-H), 6.99–6.95 (m, 2H, Thiophene-H), 5.42 (s, 1H, CH₂=), 3.15–3.08 (m, 1H, Cyclohexyl-H), 2.55–2.45 (m, 2H, Cyclohexyl-H), 1.92–1.75 (m, 4H, Cyclohexyl-H).
  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 690 cm⁻¹ (C–S vibration).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages
Acid Chloride High yield (88%), short reaction time Requires SOCl₂ handling
EDCl/HOBt Mild conditions, minimal racemization Requires chromatography, lower yield
Reductive Amination Single-step amine synthesis Over-reduction risks

The acid chloride method is preferred for industrial-scale synthesis, while EDCl/HOBt suits lab-scale enantioselective applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methylene group on the cyclohexyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Cyclohexylamines.

    Substitution: Substituted cyclohexyl derivatives.

Scientific Research Applications

Anticancer Properties

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide exhibits promising anticancer activity, particularly against various cancer cell lines. For instance, compounds similar to this structure have shown significant antiproliferative effects in studies involving lung cancer cell lines (A549), with growth inhibition values in the submicromolar range .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineGI50 (μM)LC50 (μM)
Compound AA5491.0622.28
Compound BOVACAR-52.2720.75
This compoundTBDTBDTBD

Research Applications

  • Chemistry : This compound serves as a building block for synthesizing more complex molecules, potentially aiding in the development of novel materials with specific properties.
  • Biology : It may function as a probe or ligand in biochemical assays to study various biological processes.
  • Medicine : The pharmacological properties of this compound are under investigation for potential therapeutic applications in cancer treatment and other diseases.
  • Industry : Its unique structural features may lead to applications in developing new materials or chemical products.

Case Studies

Several studies have documented the efficacy and safety profiles of compounds related to this compound:

  • Study on Antiproliferative Activity : A series of thiophene-containing benzamides were synthesized and evaluated for their ability to inhibit cell growth across multiple cancer cell lines. Compounds showed promising results with low GI50 values .
  • Mechanistic Studies : Research has focused on elucidating the binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action .

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Core Benzamide-Thiophene Scaffold

All analogs share the 4-(thiophen-3-yl)benzamide backbone, which contributes to π-π stacking interactions and receptor binding. Substitutions on the thiophene (e.g., 2- vs. 3-position) or benzamide (e.g., halogenation) are rare in the provided evidence, suggesting this core is conserved for target engagement .

Nitrogen Substituents

  • Piperazine Derivatives :
    • N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (): Features a 2-chlorophenyl-piperazine group linked via an ethoxyethyl chain. This substituent enhances dopamine receptor affinity due to the chlorophenyl group’s electron-withdrawing effects .
    • WW-III-55 (): Contains a 4-methoxyphenyl-piperazine substituent. The methoxy group’s electron-donating nature may alter receptor selectivity compared to chloro-substituted analogs .
  • Diazepane Derivatives :
    • 4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide (): Incorporates a 1,4-diazepane ring with a trifluoromethylphenyl group, increasing lipophilicity and metabolic stability .

Yield and Purification Challenges

  • Piperazine Analogs : Yields range from 48% (2-chlorophenyl-piperazine, ) to 55% (2-methoxyphenyl-piperazine, ), influenced by steric and electronic effects .
  • Diazepane Analog (): Achieved 56% yield, attributed to optimized reflux conditions in THF .
  • Hydroxyphenyl Derivative (): Lower yield (38.7%) due to competing side reactions in dichloromethane-mediated coupling .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • Piperazine analogs exhibit moderate melting points (e.g., 177–178°C for ’s hydroxyphenyl derivative), suggesting crystalline stability .
  • The trifluoromethyl group in ’s compound enhances lipid solubility, critical for CNS penetration .

Spectroscopic Validation

  • IR Spectroscopy : Absence of C=O stretches (~1660 cm⁻¹) in cyclized products (e.g., triazoles in ) confirms successful ring closure .
  • NMR/MS : All analogs were validated via ¹H/¹³C NMR and MS, with molecular ions ([M+H]⁺) consistent with expected masses .

Pharmacological Activity

Dopamine D3 Receptor Interactions

  • Piperazine Analogs : Chloro- and methoxy-substituted derivatives show varying D3 selectivity, with 2-chlorophenyl groups favoring higher affinity .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance receptor binding via hydrophobic and dipole interactions.
  • Electron-Donating Groups (e.g., OCH₃): May reduce affinity but improve metabolic stability .

Data Tables

Table 1: Comparative Analysis of Key Analogs

Compound Name Substituent Synthesis Yield Melting Point (°C) Key Pharmacological Notes Reference
N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide 2-Chlorophenyl-piperazine 48% High D3 affinity
N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide 2-Methoxyphenyl-piperazine 55% Moderate D3 selectivity
WW-III-55 4-Methoxyphenyl-piperazine D3 partial agonist (6 mg/kg dose)
4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide Trifluoromethylphenyl-diazepane 56% Enhanced lipophilicity
N-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide 2-Hydroxyphenyl-piperazine 38.7% 177–178 Lower yield due to side reactions

Biological Activity

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Cyclohexyl group : Imparts structural rigidity and may influence biological interactions.
  • Thiophene ring : Known for its electron-donating properties, which can enhance binding affinity to biological targets.
  • Benzamide moiety : Often associated with various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related study evaluated several benzamide derivatives against various cancer cell lines, demonstrating that certain analogs showed potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and HER2. These compounds achieved up to 92% inhibition at low concentrations (10 nM) .

Table 1: Inhibitory Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
10K-562 (CML)0.1Inhibition of RTKs
13MCF-7 (Breast)0.2Induction of apoptosis
19HeLa (Cervical)0.15Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Research has shown that benzamide derivatives can inhibit bacterial growth effectively. For example, a related compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.063 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
30B. subtilis0.031
30S. aureus0.25
30E. coli0.125

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinase Activity : The compound's structure allows it to bind effectively to the active sites of various kinases, thereby inhibiting their activity and disrupting signaling pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that derivatives may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Mechanisms : The thiophene component is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains.

Case Studies

A notable case study involved the evaluation of several benzamide derivatives in vitro against a panel of cancer cell lines and bacterial strains. The study highlighted that modifications in the substituents on the benzamide structure significantly impacted both anticancer and antimicrobial activities .

Case Study Findings:

  • Compound Variability : Changes in alkyl chain length and substitution patterns were correlated with varying degrees of biological activity.
  • Resistance Mechanisms : Compounds demonstrated potential in overcoming bacterial resistance mechanisms, suggesting their utility in treating infections caused by resistant bacteria .

Q & A

Q. What synthetic strategies are effective for preparing N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Benzamide Core Formation : React 4-(thiophen-3-yl)benzoic acid with a coupling agent (e.g., DCC/HOBt) and an amine precursor (e.g., 4-methylidenecyclohexylamine).

Cyclohexyl Group Introduction : Optimize conditions (e.g., solvent polarity, temperature) to ensure efficient amide bond formation without side reactions.

Purification : Use reverse-phase chromatography (e.g., methanol/water gradients) or silica gel column chromatography for isolation .

Q. Key Reaction Optimization Table :

StepReagents/ConditionsYieldReference
Amide CouplingDCC, HOBt, CH₂Cl₂/MeOH61%
PurificationReverse-phase chromatography (MeOH/H₂O)38–61%

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.6–7.5 ppm), cyclohexyl methylidene (δ 4.5–5.5 ppm), and benzamide carbonyl (δ ~165 ppm). Compare with analogs like 4-(thiophen-3-yl)benzamide derivatives .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) .

Q. How can researchers assess preliminary biological activity?

Methodological Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
  • Cell-Based Studies : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
  • Dose-Response Analysis : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock, Schrödinger) to model binding to receptors (e.g., GPCRs, enzymes). Focus on the thiophene and benzamide moieties as key pharmacophores.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Studies : Corlate substituent effects (e.g., cyclohexyl vs. phenyl) with bioactivity .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables (e.g., cell passage number, serum concentration).
  • Meta-Analysis : Pool data from independent studies to identify trends.
  • Orthogonal Validation : Confirm results using alternate methods (e.g., SPR vs. fluorescence assays) .

Q. How can SAR studies optimize this compound derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified cyclohexyl (e.g., hydroxylation) or thiophene (e.g., halogenation) groups.
  • Bioactivity Profiling : Compare IC₅₀ values across analogs to identify critical functional groups.
  • Crystallography : Resolve X-ray structures to guide rational design .

Q. What methodologies characterize metabolic stability in preclinical studies?

Methodological Answer:

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS.
  • Metabolite ID : Employ high-resolution MS/MS to identify oxidation (e.g., thiophene S-oxidation) or hydrolysis products .

Q. How can researchers address low solubility in formulation studies?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO/PEG400/water mixtures.
  • Nanoparticle Encapsulation : Use PLGA or liposomes to enhance bioavailability.
  • Salt Formation : Explore hydrochloride or mesylate salts .

Q. What analytical techniques detect degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–80°C), light (ICH Q1B), and pH extremes (2–12).
  • HPLC-UV/PDA : Monitor degradation kinetics and identify impurities.
  • Stability-Indicating Methods : Validate specificity and sensitivity .

Q. How can in vivo pharmacokinetics be optimized for this compound?

Methodological Answer:

  • PK Studies in Rodents : Administer IV/PO doses; collect plasma samples at 0–24 h.
  • Compartmental Modeling : Estimate t₁/₂, Vd, and clearance using WinNonlin.
  • Prodrug Design : Mask polar groups (e.g., amide) to enhance absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.